molecular formula C22H25NO6 B11005415 1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-proline

1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-proline

Cat. No.: B11005415
M. Wt: 399.4 g/mol
InChI Key: FNADEWROTREHBE-RUINGEJQSA-N
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Description

(2S)-1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}tetrahydro-1H-pyrrole-2-carboxylic acid is a complex organic compound with a unique structure that includes a benzo[c]chromen moiety and a tetrahydro-1H-pyrrole-2-carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}tetrahydro-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzo[c]chromen core, followed by the attachment of the propanoyl group and the final coupling with tetrahydro-1H-pyrrole-2-carboxylic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}tetrahydro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(2S)-1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}tetrahydro-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: The compound could be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}tetrahydro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}tetrahydro-1H-pyrrole-2-carboxylic acid: This compound itself serves as a reference point.

    Other benzo[c]chromen derivatives: Compounds with similar core structures but different substituents.

    Tetrahydro-1H-pyrrole-2-carboxylic acid derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of (2S)-1-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}tetrahydro-1H-pyrrole-2-carboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-1-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H25NO6/c1-12-18(28-13(2)20(24)23-11-5-8-17(23)21(25)26)10-9-15-14-6-3-4-7-16(14)22(27)29-19(12)15/h9-10,13,17H,3-8,11H2,1-2H3,(H,25,26)/t13?,17-/m0/s1

InChI Key

FNADEWROTREHBE-RUINGEJQSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)N4CCC[C@H]4C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)N4CCCC4C(=O)O

Origin of Product

United States

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